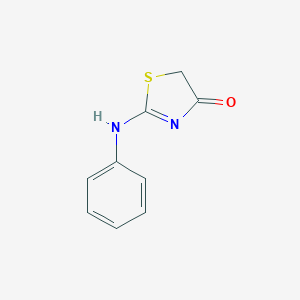

2-Phenylamino-thiazol-4-one

概要

説明

OSM-S-286は、アミノチエノピリミジン系に属する化合物であり、マラリア治療における潜在的な可能性が検討されています。この化合物は、オープンソースコラボレーションを通じて新たな抗マラリア薬を開発することを目的とするオープンソースマラリアプロジェクトの一部です。 OSM-S-286を含むアミノチエノピリミジン系は、最も重篤なマラリアの原因となる寄生虫であるマラリア原虫に対して有望な活性を示しています .

準備方法

合成ルートと反応条件

OSM-S-286の合成は、チエノピリミジン骨格の構築、続いてその生物活性を高めるための様々な置換基の導入を含みます。合成ルートは一般的に、チオフェン出発物質の調製から始まり、その後、一連の反応を経てチエノピリミジンコアが形成されます。 合成の主要なステップには、ハロゲン化、アミノ化、および鈴木カップリング反応が含まれます .

工業生産方法

OSM-S-286の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチには、ラボの合成手順のスケールアップが含まれます。これには、高純度のOSM-S-286を安定して生産できるように、反応条件、精製プロセス、品質管理対策の最適化が必要です。

化学反応解析

反応の種類

OSM-S-286は、以下を含む様々な種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、チエノピリミジン骨格上の官能基を修飾するために使用できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲン化は、臭素や塩素などの試薬を使用して実現できます。一方、アミノ化には、多くの場合、アミンと触媒が使用されます.

主要な生成物

これらの反応から生成される主要な生成物には、様々な置換チエノピリミジン誘導体があり、その生物活性をさらに評価することができます。

科学研究の応用

化学: この化合物は、潜在的な治療的用途を持つ新しい化学物質の開発のための貴重な骨格として役立ちます。

生物学: OSM-S-286は、マラリア原虫に対して著しい活性を示しており、抗マラリア薬開発のための有望な候補となっています。

医学: マラリア寄生虫の増殖を阻害するこの化合物の能力は、マラリア治療薬としての可能性を秘めています。

産業: OSM-S-286は、新しい抗マラリア薬の開発のためのリード化合物として使用でき、製薬業界がマラリアと闘うための努力に貢献しています

化学反応の分析

Types of Reactions

OSM-S-286 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the thienopyrimidine scaffold.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while amination often involves the use of amines and catalysts.

Major Products

The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can be further evaluated for their biological activity.

科学的研究の応用

Antimicrobial Activity

2-Phenylamino-thiazol-4-one exhibits potent antimicrobial properties against a variety of bacterial and fungal strains. Its mechanism of action involves disrupting essential biochemical pathways within microbial cells, leading to inhibited growth.

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound showed significant inhibitory effects against multidrug-resistant strains of Mycobacterium tuberculosis. The most effective compounds had minimum inhibitory concentrations (MIC) ranging from 0.06 to 0.25 μg/mL, indicating strong potential as antitubercular agents .

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound 7a | 0.125 | M. tuberculosis |

| Compound 8a | 0.06 | M. tuberculosis |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Various studies have synthesized thiazole derivatives that demonstrate selective cytotoxicity against cancer cell lines.

Case Study: Anticancer Activity

Research has shown that thiazole-integrated compounds exhibit promising anticancer activity against several human cancer cell lines, including glioblastoma and melanoma. One compound demonstrated an IC50 value of 23.30 mM against A549 cells, indicating its potential as a therapeutic agent .

| Compound Name | IC50 (mM) | Cancer Cell Line |

|---|---|---|

| Compound from Evren et al. | 23.30 | A549 |

| Novel Thiazole-Pyridine Hybrid | 5.71 | MCF-7 |

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound has shown potential in other therapeutic areas such as anti-inflammatory and anticonvulsant activities.

Anticonvulsant Activity

Thiazole derivatives have been evaluated for their anticonvulsant properties in various animal models. One specific analogue exhibited a median effective dose (ED50) of 18.4 mg/kg, showcasing its efficacy in seizure models .

Pharmacokinetics and Safety

The pharmacokinetics of thiazole derivatives are influenced by the substituents on the thiazole ring. Studies indicate that these derivatives can be metabolically stable with low toxicity profiles in animal models, making them suitable candidates for further development.

作用機序

OSM-S-286は、マラリア原虫のアスパラギンtRNA合成酵素の活性を阻害することで効果を発揮します。この酵素は、マラリア寄生虫のタンパク質合成に不可欠です。この酵素を阻害することにより、OSM-S-286はタンパク質合成を阻害し、寄生虫の死に至ります。 この化合物の作用機序には、酵素との共有結合付加体の形成が関与しており、酵素の活性を効果的に阻害しています .

類似化合物との比較

類似化合物

OSM-S-106: 強力な抗マラリア活性が知られている、アミノチエノピリミジン系に属する別の化合物です。

TCMDC-135294: 構造的に関連する化合物で、同様の生物活性があります。

OSM-S-286の独自性

OSM-S-286は、チエノピリミジン骨格上の特定の置換パターンによって、マラリア原虫に対する活性を高めており、ユニークな存在です。 この化合物は、標的酵素との共有結合付加体を形成する能力が、他の類似化合物とは異なり、明確な作用機序を提供しています .

生物活性

2-Phenylamino-thiazol-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has been shown to possess various biological activities, primarily including antimicrobial , antitumor , and anticonvulsant effects. Its efficacy in these areas stems from its ability to interact with multiple biological targets, leading to significant physiological effects.

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity against a range of bacterial and fungal strains. The compound's mechanism involves disrupting essential biochemical pathways in microbial cells, which can lead to cell death or growth inhibition.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 12.5 µg/mL | |

| Staphylococcus aureus | 6.25 µg/mL | |

| Candida albicans | 15 µg/mL |

Antitumor Activity

The compound has also been investigated for its antitumor properties. Studies reveal that it can induce apoptosis in cancer cells, particularly in liver carcinoma (HepG2) cells. The mechanism involves cell cycle arrest and modulation of apoptotic pathways.

Case Study: HepG2 Cell Line

In a study assessing the effects of this compound on HepG2 cells, it was found that the compound significantly inhibited cell proliferation with an IC50 value of approximately 8 µM. The treatment resulted in increased cell population in the S phase, indicating a blockade in the cell cycle progression.

Table 2: Antitumor Activity Against HepG2 Cells

| Treatment Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 0 | 100 | - |

| 2 | 85 | - |

| 4 | 65 | - |

| 8 | 30 | ~8 |

Anticonvulsant Activity

Preliminary research suggests that derivatives of thiazole compounds, including this compound, exhibit anticonvulsant properties. These compounds have been evaluated for their effectiveness in seizure models.

Findings from Anticonvulsant Studies

A study on thiazole derivatives demonstrated significant anticonvulsant activity with median effective doses lower than standard medications like ethosuximide. The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl ring enhance anticonvulsant effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes, inhibiting their activity and disrupting metabolic pathways.

- Receptor Modulation : It binds to specific receptors, altering cellular signaling pathways.

- Gene Expression Alteration : Changes in gene expression patterns have been observed upon treatment with this compound, impacting cellular functions.

The pharmacokinetics of thiazole derivatives are influenced by their chemical structure, particularly the substituents on the thiazole ring. Factors such as solubility, absorption, distribution, metabolism, and excretion (ADME) are critical for understanding the efficacy and safety profile of these compounds.

Table 3: Pharmacokinetic Properties

| Property | Description |

|---|---|

| Solubility | Soluble in water and organic solvents |

| Bioavailability | High due to favorable absorption characteristics |

| Metabolism | Primarily hepatic; involves cytochrome P450 enzymes |

特性

IUPAC Name |

2-phenylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-8-6-13-9(11-8)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGBTPGRKGQPLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=NC2=CC=CC=C2)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359098 | |

| Record name | 2-Phenylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17823-27-7 | |

| Record name | 2-Phenylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phenylamino)-4,5-dihydro-1,3-thiazol-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。